molecular formula C18H10BrNO3 B077638 C.I. Disperse yellow 64 CAS No. 10319-14-9

C.I. Disperse yellow 64

Cat. No. B077638
CAS RN: 10319-14-9
M. Wt: 368.2 g/mol
InChI Key: DVBLPJWQXDCAKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of disperse dyes often involves complex chemical reactions, aiming to achieve dyes with desired color fastness, shade, and chemical stability. The synthesis process can include steps such as diazotization, coupling, and subsequent modifications to improve dye properties.

Molecular Structure Analysis

Disperse dyes, including C.I. Disperse Yellow 64, typically have a complex molecular structure that contributes to their solubility and dyeing characteristics. The molecular structure is critical in determining the dye's interaction with synthetic fibers, affecting its application and color fastness.

Chemical Reactions and Properties

C.I. Disperse Yellow 64, like other azo dyes, undergoes specific chemical reactions during the dyeing process. These reactions are essential for the dye to affix to the fabric, ensuring durability and resistance to washing and light. The chemical properties of disperse dyes dictate their behavior in various environments and their compatibility with different types of fibers.

Physical Properties Analysis

The physical properties of C.I. Disperse Yellow 64, including its melting point, solubility in organic solvents, and thermal stability, are crucial for its application in dyeing processes. These properties determine the conditions under which the dye can be applied to fabrics without degrading or losing its color.

Chemical Properties Analysis

The chemical properties of C.I. Disperse Yellow 64 influence its dyeing performance and the quality of the color on the fabric. This includes its reactivity with the fiber, resistance to chemicals, and the potential for color variation under different pH conditions.

For detailed scientific research and insights on C.I. Disperse Yellow 64 and related dyes, the following references are recommended:

  • (Huang, 2008) explores the molecular and crystal structures of yellow azo disperse dyes, highlighting the role of hydrogen bonding and π–π stacking interactions.
  • (Lye et al., 1999) discusses the X-ray crystal structure of C.I. Disperse Yellow 86, providing insights into the non-planar nature of the dye.
  • (Huang & Qian, 2008) examines the structural characterization of C.I. Disperse Yellow 114, focusing on hydrogen bonding and π–π stacking interactions.
  • (Ayyangar et al., 1990) elucidates the chemical constitution of C.I. Disperse Yellow 232, confirming the structure through synthesis.
  • (Dong et al., 2009) investigates the influence of dye-polyether derivatives on the dispersion behavior of C.I. Disperse Yellow 64.

Scientific Research Applications

  • Dispersion Behavior and Environmental Impact :

    • Dong, Zheng, and He (2009) investigated the influence of dye-polyether derivatives on the dispersion behavior of C.I. Disperse Yellow 64. They found that the dispersion stability of the dye dispersions was significantly improved by the presence of these derivatives. This suggests a new strategy for dispersant use which could reduce environmental pollution from dyeing effluent (Dong, Zheng, & He, 2009).
    • Chou, Matsui, Misaki, and Matsuda (2007) identified C.I. Disperse Yellow 64 as a potent aryl hydrocarbon receptor ligand in dyeing wastewater. This finding indicates its potential environmental and health impacts (Chou, Matsui, Misaki, & Matsuda, 2007).
  • Structural Analysis :

    • Lye, Freeman, Mason, and Singh (1999) solved the X-ray crystal structure of C.I. Disperse Yellow 86, providing insights into its molecular configuration, which could be relevant for understanding similar dyes (Lye, Freeman, Mason, & Singh, 1999).
  • Solubility and Dyeing Properties :

    • Schmidt, Bach, and Schollmeyer (2003) described the dyeing of natural and man-made fibers with C.I. Disperse Yellow 23 in supercritical carbon dioxide. They observed high wash, rub, and light fastness of the dyeings, suggesting a method for eco-friendly and efficient dyeing processes (Schmidt, Bach, & Schollmeyer, 2003).
  • Toxicology and Health Implications :

Safety And Hazards

C.I. Disperse Yellow 64 may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for C.I. Disperse Yellow 64 are not mentioned in the retrieved papers, its use in dyeing processes, particularly for synthetic fibers, suggests potential for continued application and research in textile manufacturing and dyeing industries .

properties

IUPAC Name

2-(4-bromo-3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrNO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBLPJWQXDCAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044503
Record name C.I. Disperse Yellow 64
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Disperse yellow 64

CAS RN

10319-14-9, 12223-86-8
Record name Disperse Yellow 64
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10319-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Disperse Yellow 64
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010319149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Yellow 64
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-Indene-1,3(2H)-dione, 2-(4-bromo-3-hydroxy-2-quinolinyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
X Dong, ZH Zheng, JX He - Advanced Materials Research, 2009 - Trans Tech Publ
… CI Disperse Yellow 64 requires the use of dispersant additives. By the reaction of CI Disperse Yellow 64 … the dispersion behavior of parent CI Disperse Yellow 64 has been investigated. …
Number of citations: 0 www.scientific.net
ML Gulrajani - Handbook of textile and industrial dyeing, 2011 - Elsevier
This chapter traces the history of the evolution of disperse dyes and their growth over the last 80 years. These dyes were originally synthesised for the dyeing of cellulose acetate fibres …
Number of citations: 14 www.sciencedirect.com
RA Walsh - Textile Chemist & Colorist, 1975 - search.ebscohost.com
… has been combined with CI Disperse Yellow 64 (EV = 2) at varying concentrations. It can be seen that combination A, with an AEV of 7.5 for the blue and 1.0 for the yellow, builds badly …
Number of citations: 2 search.ebscohost.com
DW Jenkins, K El‐Tahlawy, A El‐Shafei… - Coloration …, 2006 - Wiley Online Library
A candidate polymeric size was synthesised by the polymerisation of γ‐cyclodextrin with epichlorohydrin under alkaline conditions. The motivation for the synthesis was to produce a …
Number of citations: 7 onlinelibrary.wiley.com
D Sugimori, R Banzawa, M Kurozumi, I Okura - Journal of bioscience and …, 1999 - Elsevier
A disperse dye-removing fungus, Cunninghamella polymorpha, was isolated from soil. C. polymorpha efficiently removed an average 93% of 17 tested disperse dyes in 120 h, and 90% …
Number of citations: 48 www.sciencedirect.com
A Imaizumi, K Yoshizumi, E Kashino - … of The Japan Society of Home …, 2002 - jstage.jst.go.jp
… しかし例外として CI Disperse Yellow-64 においては, ナイロンよりもポリエステルの変退色のほうが大きかった. これは, この変退色過程への A 領域紫外線に加えて可視光領域の作用が大きいためと…
Number of citations: 0 www.jstage.jst.go.jp
DW Jenkins, K El-Tahlawy, A El-Shafei, HS Freeman… - 2006 - academia.edu
A candidate polymeric size was synthesised by the polymerisation of c-cyclodextrin with epichlorohydrin under alkaline conditions. The motivation for the synthesis was to produce a …
Number of citations: 2 www.academia.edu
Y Fang, J Wu, G Ma, Q Wei - Coloration Technology - Wiley Online Library
… The K/S values of PLA dyed with CI Disperse Yellow 54 and CI Disperse Yellow 64 (quinoline structure) were 4.06 and 7.71, respectively. And the dye concatenation of …
Number of citations: 0 onlinelibrary.wiley.com
HW Lee, DJ Lim - Textile Coloration and Finishing, 2010 - koreascience.kr
An alkalophilic microorganism capable of degrading dyes was developed for the treatment of alkaline dye solution. This strain was identified as Pseudomonas species. Using this …
Number of citations: 4 koreascience.kr
S Bayati, MA Tavanaie - Journal of Cleaner Production, 2018 - Elsevier
… The exhaustion rate results of the CI Disperse Yellow 64 for the r-PLA fibers are shown in Fig. 3… of the CI Disperse Yellow 64 increased in all the tested concentrations of the r-PLA fibers. …
Number of citations: 11 www.sciencedirect.com

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